![molecular formula C14H13FN2O4S B14178983 N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 909120-54-3](/img/structure/B14178983.png)
N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide is an organic compound that features a fluorophenyl group, a nitrobenzene group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-(4-fluorophenyl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-[1-(4-Fluorophenyl)ethyl]-4-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids from the oxidation of the ethyl group.
Applications De Recherche Scientifique
N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets such as enzymes and receptors.
Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl group can enhance the binding affinity and specificity of the compound for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(4-Fluorophenyl)ethyl]-4-aminobenzene-1-sulfonamide: A reduced form of the compound with an amino group instead of a nitro group.
N-[1-(4-Fluorophenyl)ethyl]-4-chlorobenzene-1-sulfonamide: A similar compound with a chlorine atom instead of a nitro group.
N-[1-(4-Fluorophenyl)ethyl]-4-methylbenzene-1-sulfonamide: A similar compound with a methyl group instead of a nitro group.
Uniqueness
N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a fluorophenyl group. The nitro group can participate in various chemical reactions, while the fluorophenyl group can enhance the compound’s binding affinity and specificity for biological targets. This combination of functional groups makes the compound versatile for various applications in medicinal chemistry, materials science, and industrial chemistry.
Propriétés
Numéro CAS |
909120-54-3 |
|---|---|
Formule moléculaire |
C14H13FN2O4S |
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
N-[1-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H13FN2O4S/c1-10(11-2-4-12(15)5-3-11)16-22(20,21)14-8-6-13(7-9-14)17(18)19/h2-10,16H,1H3 |
Clé InChI |
MLLMMWODBIALOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


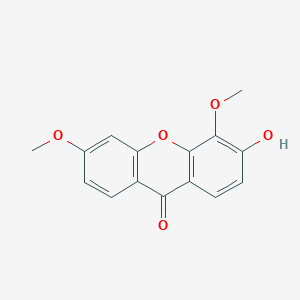
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)

![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
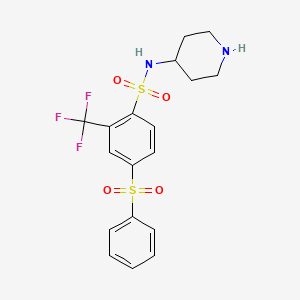
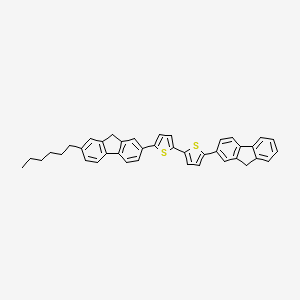
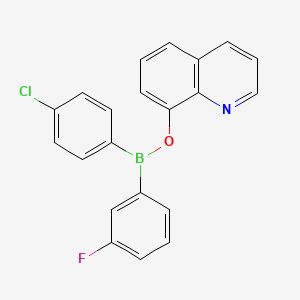
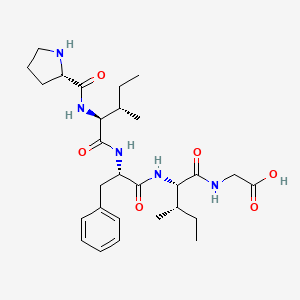

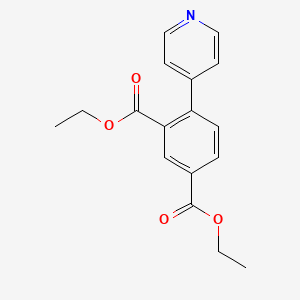
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)

![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
